1-Fluorodibenzo[b,d]furan
Overview
Description
1-Fluorodibenzo[b,d]furan is a heterocyclic organic compound that features a furan ring fused with two benzene rings and a fluorine atom attached to one of the benzene rings This compound is part of the larger family of dibenzofurans, which are known for their aromatic properties and stability
Preparation Methods
The synthesis of 1-Fluorodibenzo[b,d]furan typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenols, arylglyoxals, and cyclic 1,3-diketones.
Reaction Conditions: One common method involves the use of n-butyl lithium in an inert atmosphere, followed by the addition of triethyl borate.
Purification: The crude product is purified using column chromatography with a mixture of methylene chloride and n-hexane as the eluent.
Chemical Reactions Analysis
1-Fluorodibenzo[b,d]furan undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, such as halogenation and Friedel-Crafts acylation.
Oxidation and Reduction:
Common reagents used in these reactions include n-butyl lithium, triethyl borate, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluorodibenzo[b,d]furan has several applications in scientific research:
Mechanism of Action
The mechanism of action for 1-Fluorodibenzo[b,d]furan is not well-documented. similar compounds exert their effects through interactions with various molecular targets and pathways. For example, benzofuran derivatives have been shown to interact with enzymes and receptors involved in biological processes, leading to their therapeutic effects .
Comparison with Similar Compounds
1-Fluorodibenzo[b,d]furan can be compared with other similar compounds such as:
Dibenzofuran: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
Benzofuran: Contains only one benzene ring fused to a furan ring, resulting in different chemical and physical properties.
Dibenzodioxin: Contains an additional oxygen atom, leading to different reactivity and applications.
Properties
IUPAC Name |
1-fluorodibenzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FO/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWVQQKHVNMZGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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